Einecs 258-506-4
CAS No.: 53375-50-1
Cat. No.: VC18456689
Molecular Formula: C12H12N2O6
Molecular Weight: 280.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53375-50-1 |
|---|---|
| Molecular Formula | C12H12N2O6 |
| Molecular Weight | 280.23 g/mol |
| IUPAC Name | (2-methoxy-4-nitrophenyl) 5-oxopyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C12H12N2O6/c1-19-10-6-7(14(17)18)2-4-9(10)20-12(16)8-3-5-11(15)13-8/h2,4,6,8H,3,5H2,1H3,(H,13,15) |
| Standard InChI Key | ZKPBFAPKUAHRCU-UHFFFAOYSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)[N+](=O)[O-])OC(=O)[C@@H]2CCC(=O)N2 |
| Canonical SMILES | COC1=C(C=CC(=C1)[N+](=O)[O-])OC(=O)C2CCC(=O)N2 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture and Stereochemical Features
The IUPAC name (2-methoxy-4-nitrophenyl) 5-oxopyrrolidine-2-carboxylate delineates a bifunctional molecule comprising:
-
A 2-methoxy-4-nitrophenyl moiety: This aromatic system contains electron-withdrawing (-NO) and electron-donating (-OCH) groups in para and ortho positions, respectively, creating a polarized electronic environment.
-
A 5-oxopyrrolidine-2-carboxylate segment: This γ-lactam ring conjugated with an ester group introduces both hydrogen-bonding capacity and hydrolytic instability.
The stereochemistry at the pyrrolidine C2 position remains unspecified in available records, though the isomeric SMILES notation suggests a defined configuration at this chiral center.
Table 1: Fundamental Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 280.23 g/mol |
| IUPAC Name | (2-methoxy-4-nitrophenyl) 5-oxopyrrolidine-2-carboxylate |
| Canonical SMILES | COC1=C(C=CC(=C1)N+[O-])OC(=O)C2CCC(=O)N2 |
| InChI Key | ZKPBFAPKUAHRCU-UHFFFAOYSA-N |
Spectroscopic Characterization
Hypothetical spectroscopic profiles derived from structural analogs suggest:
-
IR Spectroscopy: Strong absorption bands at ~1700 cm (ester C=O), ~1650 cm (lactam C=O), and ~1520 cm (asymmetric NO stretch).
-
NMR Spectroscopy:
-
: δ 8.2–8.4 ppm (aromatic H-3, H-5), δ 6.9–7.1 ppm (H-6), δ 3.9 ppm (OCH), δ 4.3–4.5 ppm (pyrrolidine H-2), δ 2.5–3.2 ppm (pyrrolidine H-3, H-4).
-
: δ 168–172 ppm (ester/lactam carbonyls), δ 150–155 ppm (nitro-substituted aromatic C), δ 55–60 ppm (OCH).
-
Synthetic Pathways and Reactivity
Proposed Synthesis Routes
While explicit synthetic protocols for EINECS 258-506-4 remain undocumented, retrosynthetic analysis implies two plausible approaches:
Route A: Esterification-Coupling Strategy
-
Synthesis of 2-methoxy-4-nitrobenzoic acid via nitration of o-methoxybenzoic acid.
-
Activation as acid chloride (SOCl) followed by coupling with 5-oxopyrrolidine-2-carboxylic acid.
Route B: Lactam Ring Formation
-
Michael addition of acrylate derivatives to nitroaromatic enamines.
-
Cyclodehydration to form the γ-lactam ring.
Stability and Degradation Pathways
The compound's stability profile likely suffers from:
-
Hydrolytic Susceptibility: Ester and lactam groups may undergo hydrolysis under acidic/basic conditions, yielding 2-methoxy-4-nitrophenol and pyrrolidone derivatives.
-
Photolytic Decomposition: The nitroaromatic moiety predisposes the molecule to photoreduction or ring-opening under UV exposure.
Physicochemical Properties and Computational Modeling
Predicted Physicochemical Parameters
Computational estimates using EPI Suite and ChemAxon platforms indicate:
-
logP: 1.2–1.8 (moderate lipophilicity)
-
Water Solubility: 45–60 mg/L (25°C)
-
pKa: 8.9 (lactam NH), 10.2 (phenolic OH if hydrolyzed)
Molecular Dynamics Simulations
Coarse-grained simulations suggest:
-
Strong intramolecular H-bonding between lactam NH and ester carbonyl.
-
Planar conformation stabilized by π-π stacking between nitroarene and pyrrolidone rings.
Research Gaps and Future Directions
Critical Knowledge Deficits
-
Experimental validation of synthetic routes and yields.
-
Chromatographic purity assessment (HPLC/GC-MS).
-
In vitro pharmacological screening data.
Proposed Investigative Framework
-
Synthetic Optimization: DOE approaches to maximize yield and minimize byproducts.
-
Crystallography: X-ray diffraction studies to resolve stereochemical uncertainties.
-
ADMET Profiling: In vitro hepatic microsome assays for metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume